molecular formula C12H15NO5 B1444511 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid CAS No. 1354652-87-1

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid

Cat. No.: B1444511
CAS No.: 1354652-87-1
M. Wt: 253.25 g/mol
InChI Key: QOZOYEUAVGUWSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid typically involves the reaction of 3-carboxybenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amides, depending on the nucleophile used.

Scientific Research Applications

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its role in inhibiting phosphate transport, which can be crucial in studying metabolic pathways.

    Medicine: Potential use in drug development, particularly in designing inhibitors for specific biological targets.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid involves its ability to inhibit phosphate transport across the intestinal apical membrane. This inhibition is achieved by blocking the sodium/phosphate co-transporters, thereby reducing phosphate absorption. The compound’s molecular targets include the sodium-dependent phosphate transporters, which are essential for maintaining phosphate homeostasis in the body .

Comparison with Similar Compounds

    3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is unique due to its specific inhibitory action on phosphate transporters, which is not commonly observed in other similar compounds. Its dual functional groups (hydroxyl and carboxyl) also provide versatility in chemical reactions and applications.

Properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-5-7-18-6-4-13-11(15)9-2-1-3-10(8-9)12(16)17/h1-3,8,14H,4-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOYEUAVGUWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 500-mL round bottom flask, was placed a solution of methyl 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoate (10 g, 37.45 mmol, 1.00 equiv) in tetrahydrofuran (40 mL), and a solution of lithium hydroxide hydrate (23.4 g, 558.33 mmol, 15.00 equiv) in water (30 mL). The resulting solution was stirred for overnight at room temperature. The resulting mixture was concentrated under vacuum. The solution was adjusted to pH 3-4 with hydrochloric acid (2 mol/L). The resulting solution was extracted with 3×10 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×10 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (50:1). This resulted in 5 g (53%) of 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoic acid as a yellowish solid. 1H-NMR (300 MHz DMSO-d6, ppm): δ 13.25 (s, 1H), 8.71 (m, 1H), 8.48 (d, J=8.5 Hz 1H), 8.06 (m, 2H), 7.62 (m, 1H), 4.59 (s, 1H), 3.41˜3.60 (m, 8H). MS (ES, m/z): 254 [M+H]+.
Name
methyl 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoate
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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